

Schisandrin B: A Potent Inhibitor of NF-kB and MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Schineolignin B				
Cat. No.:	B12105311	Get Quote			

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the effects of Schisandrin B on two key inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The information presented herein, including quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Mechanism of Action

Schisandrin B exerts its anti-inflammatory effects by intervening in the NF- κ B and MAPK signaling pathways, which are crucial regulators of the inflammatory response. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitory protein, I κ B α . Upon stimulation by pro-inflammatory signals, I κ B α is phosphorylated and subsequently degraded, allowing NF- κ B to translocate to the nucleus and induce the expression of inflammatory genes.[1] Schisandrin B has been shown to inhibit the degradation of I κ B α , thereby preventing NF- κ B activation.[1]

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a pivotal role in inflammation.[2] These kinases are activated

by various extracellular stimuli and regulate the production of inflammatory mediators.[2] Schisandrin B has been observed to suppress the phosphorylation of p38, ERK, and JNK, leading to a downstream reduction in inflammatory responses.[2][3]

Quantitative Data

The inhibitory effects of Schisandrin B on key components of the NF-kB and MAPK signaling pathways, as well as on the production of pro-inflammatory cytokines, are summarized below.

Table 1: Inhibitory Effects of Schisandrin B on NF-kB and MAPK Signaling Proteins

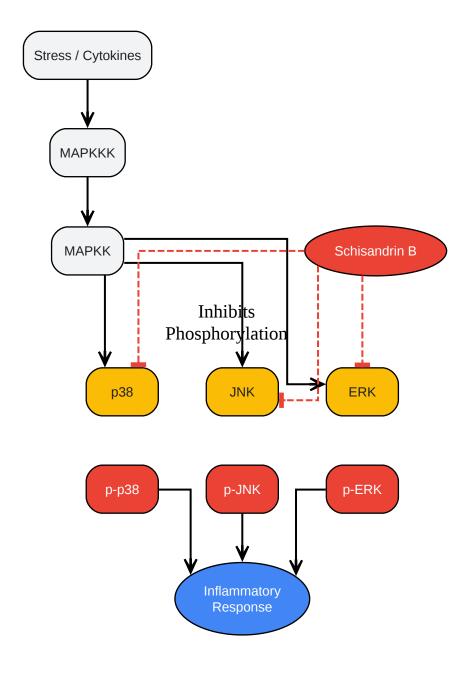
Target Protein	Cell Type	Treatment/S timulus	Schisandrin B Concentrati on	Observed Effect	Reference
p-p65	Large-cell lung cancer stem-like cells	-	10, 20, 40 μmol/l	Significant decrease in phosphorylati on	[4]
р-ΙκΒα	Large-cell lung cancer stem-like cells	-	10, 20, 40 μmol/l	Significant decrease in phosphorylati on	[4]
p-p38	Large-cell lung cancer stem-like cells	-	10, 20, 40 μmol/l	Significant decrease in phosphorylati on	[4]
p-ERK1/2	Rat hind limb I/R model	Ischemia- Reperfusion	80 mg/kg	Significant downregulati on of phosphorylati on	[5]
p-JNK	Rat hind limb I/R model	Ischemia- Reperfusion	80 mg/kg	No significant effect on phosphorylati on	[5]
p-p38	RAW264.7 cells	Lipopolysacc haride (LPS)	10, 20, 40 μmol/L	Ameliorated LPS-induced inflammation by inhibiting phosphorylati on	[6]

Table 2: Effect of Schisandrin B on Pro-inflammatory Cytokine Production

Cytokine	Cell Type/Model	Treatment/S timulus	Schisandrin B Concentrati on	Observed Effect	Reference
TNF-α	RAW264.7 cells	Lipopolysacc haride (LPS)	Not specified	Strong inhibition of LPS-induced secretion	[7]
IL-6	RAW264.7 cells	Lipopolysacc haride (LPS)	Not specified	Strong inhibition of LPS-induced secretion	[7]
ΙL-1β	RAW264.7 cells	Lipopolysacc haride (LPS)	Not specified	Strong inhibition of LPS-induced secretion	[7]
IL-4	Mouse model of asthma	Ovalbumin (OVA)	Not specified	Significant reduction in OVA-induced increases	[8]
IL-5	Mouse model of asthma	Ovalbumin (OVA)	Not specified	Significant reduction in OVA-induced increases	[8]
IL-13	Mouse model of asthma	Ovalbumin (OVA)	Not specified	Significant reduction in OVA-induced increases	[8]
IFN-γ	Mouse splenic lymphocytes	Concanavalin A (Con A)	Not specified	Significant inhibition of secretion	[9]
IL-17	Mouse splenic	Concanavalin A (Con A)	Not specified	Significant inhibition of	[9]

lymphocytes secretion

Signaling Pathway Diagrams


The following diagrams illustrate the points of intervention of Schisandrin B in the NF-κB and MAPK signaling pathways.

Click to download full resolution via product page

Caption: Schisandrin B inhibits the NF-kB signaling pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

- 1. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-kB PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B inhibits epithelial-mesenchymal transition and stemness of large-cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF-κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B Prevents Hind Limb from Ischemia-Reperfusion-Induced Oxidative Stress and Inflammation via MAPK/NF-kB Pathways in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin B inhibits Th1/Th17 differentiation and promotes regulatory T cell expansion in mouse lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Schisandrin B: A Potent Inhibitor of NF-κB and MAPK Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12105311#schineolignin-b-s-effect-on-nf-b-and-mapk-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com